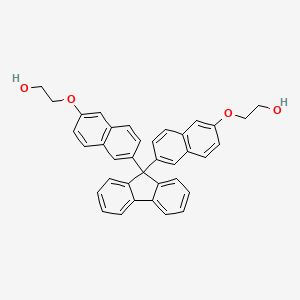

2,2'-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2'-(((9H-フルオレン-9,9-ジイル)ビス(ナフタレン-6,2-ジイル))ビス(オキシ))ジエタノール: は、分子式C37H30O4 、分子量538.64 g/mol の有機化合物です 。この化合物は、エーテル結合を介して2つのナフタレンユニットに結合したフルオレンコア、およびナフタレンユニットに結合した2つのエタノール基を含む、複雑な構造で知られています。そのユニークな化学的性質により、主に科学研究および産業用途で使用されています。

製造方法

合成ルートと反応条件: 2,2'-(((9H-フルオレン-9,9-ジイル)ビス(ナフタレン-6,2-ジイル))ビス(オキシ))ジエタノールの合成は、通常、以下のステップが含まれます :

フルオレン官能基化: フルオレンコアは、さらなる反応のために反応性部位を導入するために官能基化されます。

ナフタレンカップリング: 官能基化されたフルオレンは、特定の条件下でナフタレンユニットとカップリングされます。多くの場合、反応を促進するために触媒を使用します。

エーテル形成:

工業生産方法: この化合物の工業生産には、高圧反応器や連続フローシステムの使用など、大規模な有機合成技術が含まれる場合があり、効率的でスケーラブルな生産を保証します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol typically involves the following steps :

Fluorene Functionalization: The fluorene core is functionalized to introduce reactive sites for further reactions.

Naphthalene Coupling: The functionalized fluorene is then coupled with naphthalene units under specific conditions, often using catalysts to facilitate the reaction.

Ether Formation:

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production .

化学反応の分析

反応の種類:

酸化: この化合物は、通常、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化反応を起こすことができます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して実行できます。

置換: 求核置換反応は、多くの場合、水素化ナトリウムまたはtert-ブトキシドカリウムなどの試薬を使用して、エタノール基で起こる可能性があります.

一般的な試薬と条件:

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 活性炭上のパラジウムを用いた水素ガス。

置換: 無水条件下での水素化ナトリウム.

主な生成物:

酸化: カルボン酸またはケトンの形成。

還元: アルコールまたはアルカンの形成。

置換: エーテルまたはエステルの形成.

科学研究における用途

化学:

- 複雑な有機分子の合成におけるビルディングブロックとして使用されます。

- 反応機構と速度論の研究に用いられています .

生物学:

医学:

産業:

科学的研究の応用

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics .

Biology:

- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .

Medicine:

Industry:

作用機序

2,2'-(((9H-フルオレン-9,9-ジイル)ビス(ナフタレン-6,2-ジイル))ビス(オキシ))ジエタノールの作用機序は、特定の分子標的と経路との相互作用に関与しています 。この化合物は、さまざまな生体分子と安定な複合体を形成し、それらの活性と機能に影響を与えることができます。ドラッグデリバリーシステムでは、治療薬の溶解度と安定性を高め、標的部位への輸送と放出を促進することができます .

類似の化合物との比較

類似の化合物:

9,9-ビス(6-ヒドロキシ-2-ナフチル)フルオレン: 類似の構造ですが、エタノール基はありません。

6,6'-(9H-フルオレン-9,9-ジイル)ジ(2-ナフトール): ナフタレン-フルオレン結合は似ていますが、官能基が異なります.

独自性:

類似化合物との比較

9,9-Bis(6-hydroxy-2-naphthyl)fluorene: Similar structure but lacks the ethanol groups.

6,6’-(9H-Fluorene-9,9-diyl)di(2-naphthol): Similar naphthalene-fluorene linkage but different functional groups.

Uniqueness:

- The presence of ethanol groups in 2,2’-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol provides additional sites for chemical modification and enhances its solubility in various solvents .

- Its unique structure allows for diverse applications in scientific research and industry, making it a versatile compound .

特性

分子式 |

C37H30O4 |

|---|---|

分子量 |

538.6 g/mol |

IUPAC名 |

2-[6-[9-[6-(2-hydroxyethoxy)naphthalen-2-yl]fluoren-9-yl]naphthalen-2-yl]oxyethanol |

InChI |

InChI=1S/C37H30O4/c38-17-19-40-31-15-11-25-21-29(13-9-27(25)23-31)37(35-7-3-1-5-33(35)34-6-2-4-8-36(34)37)30-14-10-28-24-32(41-20-18-39)16-12-26(28)22-30/h1-16,21-24,38-39H,17-20H2 |

InChIキー |

FHZQOYSKWUJKDZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)C=C(C=C5)OCCO)C6=CC7=C(C=C6)C=C(C=C7)OCCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497778.png)

![3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid](/img/structure/B12497782.png)

![3-(3,4-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12497788.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12497791.png)

![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12497792.png)

![2-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12497828.png)

![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)

![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)